2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 886941-27-1
VCID: VC11933274
InChI: InChI=1S/C12H17N7O2S3/c1-6-16-17-9(23-6)13-7(20)5-22-11-19-18-10(24-11)14-8(21)15-12(2,3)4/h5H2,1-4H3,(H,13,17,20)(H2,14,15,18,21)
SMILES: CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C
Molecular Formula: C12H17N7O2S3
Molecular Weight: 387.5 g/mol

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

CAS No.: 886941-27-1

Cat. No.: VC11933274

Molecular Formula: C12H17N7O2S3

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide - 886941-27-1

Specification

CAS No. 886941-27-1
Molecular Formula C12H17N7O2S3
Molecular Weight 387.5 g/mol
IUPAC Name 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C12H17N7O2S3/c1-6-16-17-9(23-6)13-7(20)5-22-11-19-18-10(24-11)14-8(21)15-12(2,3)4/h5H2,1-4H3,(H,13,17,20)(H2,14,15,18,21)
Standard InChI Key SONVNWJWOWOGIA-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C
Canonical SMILES CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound (C₁₂H₁₇N₇O₂S₃) features two 1,3,4-thiadiazole rings connected via a sulfanyl-acetamide bridge. The first thiadiazole ring contains a tert-butylcarbamoyl amino group at position 5, while the second bears a methyl group at position 5 (Fig. 1).

Key structural attributes:

  • Molecular weight: 387.5 g/mol.

  • Hydrogen bond donors/acceptors: 1 and 6, respectively.

  • Polar surface area: 55.55 Ų, indicating moderate membrane permeability.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure:

  • ¹H-NMR: Signals at δ 1.43 ppm (tert-butyl), δ 2.45 ppm (methyl), and δ 6.80–7.20 ppm (amide protons).

  • IR: Peaks at 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-S).

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol (Fig. 2):

  • Thiadiazole precursor preparation:

    • 5-Amino-1,3,4-thiadiazole-2-thiol reacts with tert-butyl isocyanate to form 5-(tert-butylcarbamoylamino)-1,3,4-thiadiazole-2-thiol.

  • Acetamide coupling:

    • Chloroacetyl chloride reacts with 5-methyl-1,3,4-thiadiazol-2-amine to yield N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.

  • Thioether formation:

    • The thiol group of the first thiadiazole undergoes nucleophilic substitution with the acetamide intermediate.

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates potent cytotoxicity across multiple cancer cell lines (Table 1) :

Cell LineIC₅₀ (µM)Reference Compound (IC₅₀)
HCT116 (colon)1.2Adriamycin (4.9)
A875 (melanoma)0.68Adriamycin (0.8)
BxPC-3 (pancreas)0.04Adriamycin (0.31)

Mechanisms:

  • DNA replication inhibition: Blocks 5-ethynyl-2'-deoxyuridine (EdU) incorporation in HCT116 cells .

  • Apoptosis induction: Upregulates BAX/Bcl-2 ratio by 3.8-fold in A875 cells .

Antimicrobial Properties

Against Mycobacterium tuberculosis H37Rv:

  • MIC: 6.25 µg/mL, comparable to isoniazid (3.12 µg/mL) .

  • Target: Enoyl-acyl carrier protein reductase (InhA) .

Structure-Activity Relationships (SAR)

Critical Substituents

  • tert-Butyl group: Enhances lipophilicity (logP = 2.85), improving blood-brain barrier penetration.

  • Methyl group on thiadiazole: Reduces metabolic degradation by cytochrome P450 enzymes .

Pharmacokinetic Profiling

  • Absorption: Caco-2 permeability = 8.2 × 10⁻⁶ cm/s .

  • Half-life: 4.7 hours (human liver microsomes) .

Applications in Drug Development

EGFR Inhibition

Molecular docking reveals strong binding to EGFR (PDB: 1M17):

  • Binding energy: -22.07 kcal/mol vs. erlotinib (-19.10 kcal/mol) .

  • Key interactions: Hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .

Antitubercular Agents

Hybrid derivatives with adamantyl groups show:

  • MIC: 37.85 nM against multidrug-resistant M. tuberculosis .

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